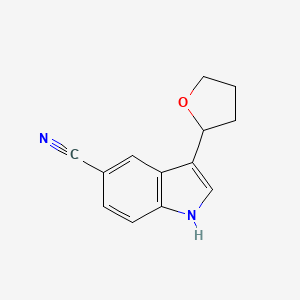![molecular formula C10H17N3O3 B13867068 tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate CAS No. 321392-80-7](/img/structure/B13867068.png)
tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to an ethyl chain, which is further connected to a 3-methyl-1,2,4-oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxadiazole derivative. One common method includes the use of tert-butyl carbamate and 3-methyl-1,2,4-oxadiazole-5-yl ethyl bromide under basic conditions to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the carbamate group, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, where nucleophiles can replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
- Oxidized derivatives of the oxadiazole ring.
- Reduced analogs of the carbamate or oxadiazole ring.
- Substituted carbamate derivatives with various nucleophiles.
科学的研究の応用
Chemistry: tert-Butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry: The compound is utilized in the synthesis of specialty chemicals and materials, where its reactivity and stability are advantageous.
作用機序
The mechanism by which tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate exerts its effects is primarily through its interaction with specific molecular targets. The oxadiazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
tert-Butyl carbamate: A simpler analog without the oxadiazole ring, used in similar synthetic applications.
N-Boc-ethylenediamine: Contains a similar carbamate group but with an ethylenediamine backbone.
tert-Butyl N-(2-aminoethyl)carbamate: Another analog with a different substituent on the ethyl chain.
Uniqueness: tert-Butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate is unique due to the presence of the 3-methyl-1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This ring system enhances the compound’s ability to interact with biological targets and participate in diverse chemical reactions, making it a valuable tool in research and industrial applications .
特性
CAS番号 |
321392-80-7 |
|---|---|
分子式 |
C10H17N3O3 |
分子量 |
227.26 g/mol |
IUPAC名 |
tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H17N3O3/c1-7-12-8(16-13-7)5-6-11-9(14)15-10(2,3)4/h5-6H2,1-4H3,(H,11,14) |
InChIキー |
NXLVUYPHYWYBMX-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=N1)CCNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-Amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetamide](/img/structure/B13866986.png)




![2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13867007.png)


![1-[(4-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13867018.png)

![8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol](/img/structure/B13867035.png)

![2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol](/img/structure/B13867053.png)

